

# An In-depth Technical Guide to 2-Methylanisole-d3: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Methylanisole-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Methylanisole-d3**, a deuterated analog of 2-Methylanisole. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

## Core Chemical Properties

**2-Methylanisole-d3** is the deuterium-labeled version of 2-Methylanisole, where the three hydrogen atoms on the methoxy group are replaced with deuterium. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the primary difference being its increased molecular weight. It is a colorless liquid with a characteristic sweet, pleasant odor.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Methylanisole-d3**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> O	[2]
Molecular Weight	125.18 g/mol	[2]
CAS Number	258832-47-2	[2]
Appearance	Colorless liquid	[3][4]
Boiling Point	~170-172 °C	[3]
Melting Point	~ -34.1 °C	[3][4]
Density	~0.985 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	~1.516	
Flash Point	~52 °C	[5]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[1][3]
Synonyms	1-(Methoxy-d <sub>3</sub> )-2-methylbenzene, o-Cresol methyl-d <sub>3</sub> ether	[2]

Note: Properties such as boiling point, melting point, density, refractive index, and flash point are for the non-deuterated compound 2-Methylanisole (CAS 578-58-5) and are expected to be very similar for its deuterated analog.

## Synthesis and Characterization

The synthesis of **2-Methylanisole-d<sub>3</sub>** typically involves the methylation of o-cresol using a deuterated methylating agent. The general procedure is adapted from the synthesis of the non-deuterated compound.

### Experimental Protocol: Synthesis of **2-Methylanisole-d<sub>3</sub>**

This protocol describes a common method for the synthesis of 2-Methylanisole, adapted for the preparation of its deuterated analog.

## Materials:

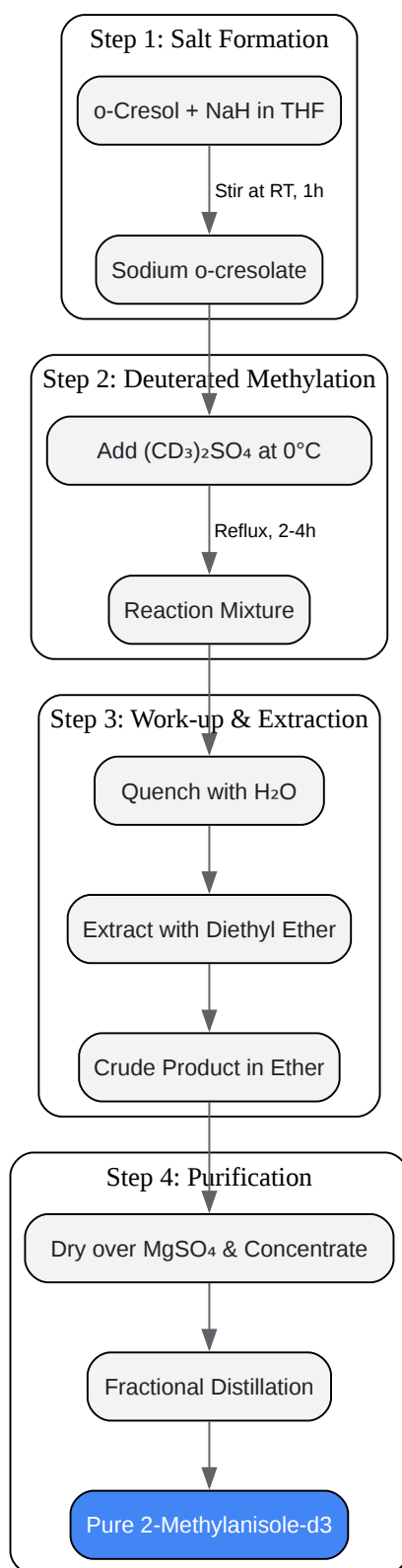
- o-Cresol (95-48-7)
- Sodium Hydroxide (NaOH)
- Deuterated Dimethyl Sulfate ((CD<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) or Deuterated Methyl Iodide (CD<sub>3</sub>I)
- Diethyl Ether
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Deionized Water

## Procedure:

- Preparation of Sodium o-cresolate: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol in an appropriate solvent such as tetrahydrofuran (THF). Add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
- Methylation: Cool the mixture to 0 °C and add deuterated dimethyl sulfate or deuterated methyl iodide dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude **2-Methylanisole-d<sub>3</sub>** by fractional distillation under atmospheric pressure, collecting the fraction at approximately 171-172 °C.<sup>[6]</sup>

#### Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum will be similar to 2-Methylanisole, but the characteristic singlet for the methoxy protons ( $\sim 3.8$  ppm) will be absent.
  - $^2\text{H}$  NMR: A singlet corresponding to the deuterium on the methoxy group will be present.
  - $^{13}\text{C}$  NMR: The spectrum will show a signal for the methoxy carbon, which may appear as a triplet due to coupling with deuterium.
- Mass Spectrometry (MS): The molecular ion peak will be observed at  $m/z = 125.18$ , which is 3 units higher than that of the non-deuterated 2-Methylanisole ( $122.16 \text{ g/mol}$ ).[\[2\]](#)[\[4\]](#)



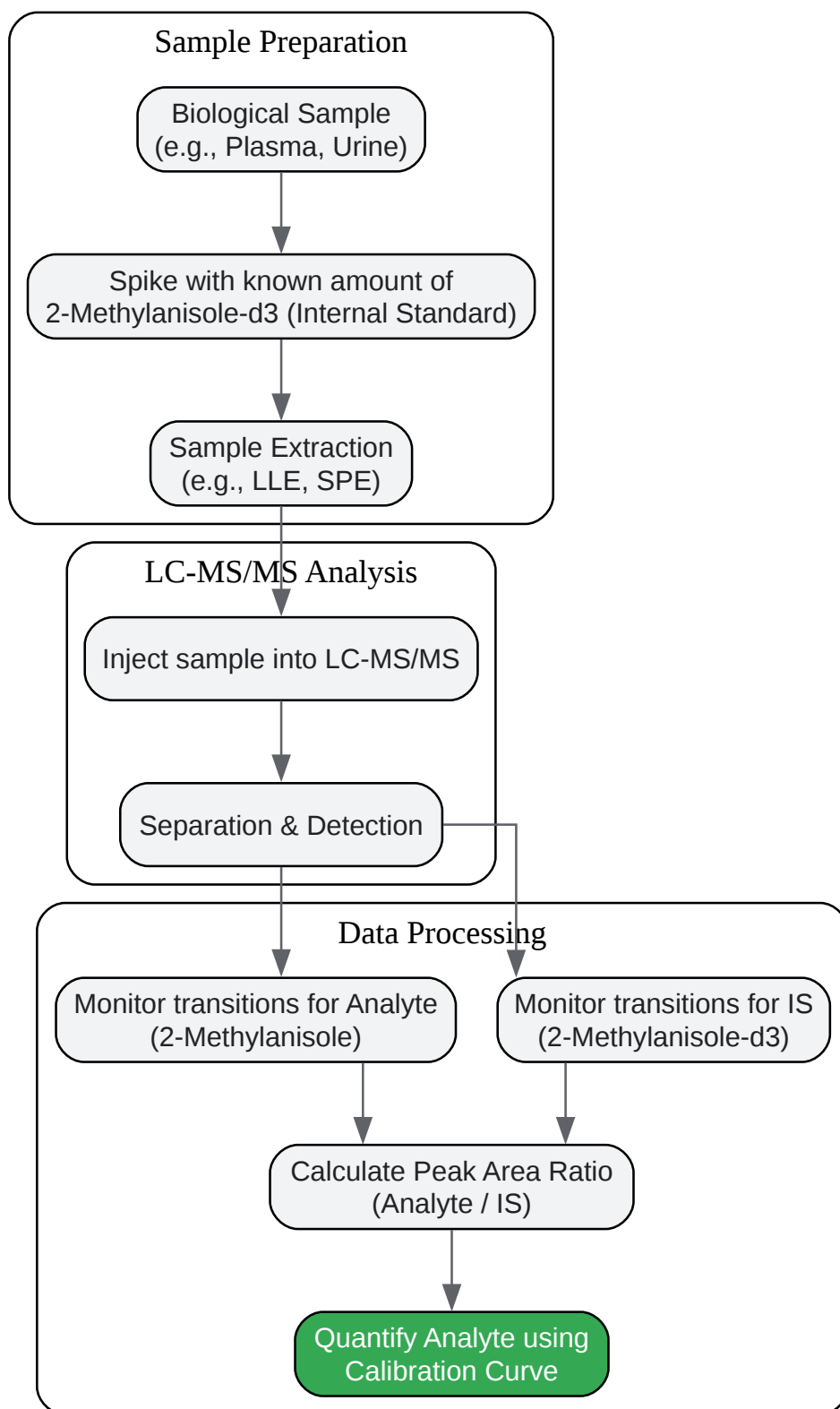
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Caption: Workflow for the synthesis of **2-Methylanisole-d3**.

## Applications in Research and Drug Development

Deuterium-labeled compounds like **2-Methylanisole-d3** are valuable tools in scientific research, particularly in the pharmaceutical industry.

- **Internal Standard:** The primary application of **2-Methylanisole-d3** is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or NMR.<sup>[2][7]</sup> Since its chemical behavior is nearly identical to the non-deuterated analyte, it co-elutes during chromatography but is distinguishable by its higher mass. This allows for accurate quantification of 2-Methylanisole in complex biological matrices by correcting for variations in sample preparation and instrument response.
- **Metabolic Tracer:** Stable isotope labeling can be used to trace the metabolic fate of drug molecules.<sup>[2][7]</sup> While 2-Methylanisole itself is not a drug, its deuterated form can be used in studies to understand the metabolism of compounds containing a methylhydroquinone core, for which it serves as an intermediate.<sup>[2]</sup> The deuterium label allows researchers to follow the molecule and its metabolites through biological systems.



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Caption: Use of **2-Methylanisole-d3** as an internal standard in LC-MS.

## Safety and Handling

The safety precautions for **2-Methylanisole-d3** are based on the data for 2-Methylanisole. It is classified as a flammable liquid and may be harmful if swallowed.[\[5\]](#)[\[8\]](#)

Table 2: GHS Hazard Information for 2-Methylanisole

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapor. <a href="#">[5]</a>	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. <a href="#">[5]</a>
H302: Harmful if swallowed. <a href="#">[8]</a>	P280: Wear protective gloves/protective clothing/eye protection/face protection. <a href="#">[5]</a>
P301+P317: IF SWALLOWED: Get medical help. <a href="#">[8]</a>	
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. <a href="#">[5]</a>	

### Handling and Storage:

- Handling: Handle in a well-ventilated area and avoid breathing vapors or mist.[\[5\]](#) Use personal protective equipment, including safety glasses and chemical-resistant gloves.[\[8\]](#) Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[\[5\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[5\]](#) Keep the container tightly closed.[\[5\]](#)

This guide provides essential technical information for the safe and effective use of **2-Methylanisole-d3** in a research and development setting. As with any chemical, users should consult the most recent Safety Data Sheet (SDS) from their supplier before handling.



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